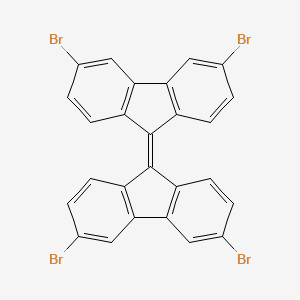

3,3',6,6'-Tetrabromo-9,9'-bifluorenylidene

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H12Br4 |

|---|---|

Molecular Weight |

644.0 g/mol |

IUPAC Name |

3,6-dibromo-9-(3,6-dibromofluoren-9-ylidene)fluorene |

InChI |

InChI=1S/C26H12Br4/c27-13-1-5-17-21(9-13)22-10-14(28)2-6-18(22)25(17)26-19-7-3-15(29)11-23(19)24-12-16(30)4-8-20(24)26/h1-12H |

InChI Key |

HFNZBYBNUKUSFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(C2=C4C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br)C=CC(=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Reductive Dimerization Approaches for 9,9'-Bifluorenylidene (B1360246) Formation

The formation of the central double bond in 9,9'-bifluorenylidene derivatives is a critical step, often achieved through reductive dimerization of corresponding fluorenone precursors.

A notable method for the synthesis of brominated 9,9'-bifluorenylidene scaffolds involves the reductive dimerization of a brominated fluorenone precursor using triethyl phosphite (B83602). In a related synthesis, bay-brominated 9,9'-bifluorenylidene was successfully synthesized through the reductive dimerization of 4,5-dibromofluorenone with triethyl phosphite. This reaction proceeds via the coupling of two fluorenone molecules to form the characteristic exocyclic double bond of the bifluorenylidene system. The use of triethyl phosphite as a reducing agent is crucial in this transformation, facilitating the deoxygenation and subsequent dimerization of the fluorenone starting material. This approach is significant as it provides a direct route to sterically congested and electronically modified bifluorenylidene derivatives.

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a versatile thionating agent that can also be employed in the dimerization of fluorenone derivatives to yield 9,9'-bifluorenylidenes. wikipedia.org The reaction mechanism involves the initial conversion of the carbonyl group of the fluorenone to a thioketone. Subsequent desulfurization and dimerization lead to the formation of the carbon-carbon double bond of the bifluorenylidene core. Microwave-assisted synthesis using Lawesson's reagent has been shown to be a rapid and efficient method for producing 9,9'-bifluorenylidene from fluorenone, achieving high yields in a short reaction time. wikipedia.org This methodology is applicable to substituted fluorenones, suggesting its potential for the synthesis of 3,3',6,6'-Tetrabromo-9,9'-bifluorenylidene from 3,6-dibromo-9H-fluoren-9-one.

Precursor Synthesis and Halogenation Strategies

The synthesis of appropriately substituted fluorenone precursors is a fundamental aspect of obtaining the target this compound.

The key precursor, 3,6-Dibromo-9H-fluoren-9-one, can be synthesized through various routes. One reported method involves the oxidation of 3,6-dibromophenanthrene-9,10-dione. chemicalbook.com In this procedure, the starting material is treated with potassium hydroxide (B78521) and potassium permanganate (B83412) in water at elevated temperatures. chemicalbook.com Following the reaction, a workup involving sodium thiosulfate (B1220275) and subsequent extraction and purification yields the desired 3,6-dibromo-9H-fluoren-9-one. chemicalbook.com

Table 1: Synthesis of 3,6-Dibromo-9H-fluoren-9-one

| Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|

| 3,6-Dibromophenanthrene-9,10-dione | KOH, KMnO4, H2O | 130°C, 1 h | 88% |

The regioselective introduction of bromine atoms onto the fluorenone scaffold is critical for the synthesis of specifically substituted derivatives. While a direct and selective bromination of 9H-fluoren-9-one at the 3 and 6 positions to yield 3,6-dibromo-9H-fluoren-9-one is a desirable route, the specific conditions for this direct transformation require careful control to achieve high regioselectivity. General electrophilic aromatic bromination methods often lead to a mixture of products. Therefore, multi-step synthetic sequences, such as those starting from pre-functionalized precursors, are often employed to ensure the correct placement of the bromine substituents.

Derivatization and Functionalization of the this compound Scaffold

The four bromine atoms on the this compound scaffold serve as versatile handles for a wide range of post-synthetic modifications. These functionalization reactions are essential for tuning the electronic, optical, and physical properties of the molecule for specific applications. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Suzuki-Miyaura Cross-Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the tetrabromo-bifluorenylidene with various aryl or vinyl boronic acids or esters. mdpi.comrsc.org This method is widely used to introduce aromatic substituents, extending the π-conjugation of the system and modifying its electronic properties.

Heck Coupling: The Heck reaction enables the formation of carbon-carbon bonds by coupling with alkenes. mdpi.com This can be used to introduce vinyl groups onto the bifluorenylidene core, which can serve as reactive sites for further transformations or as building blocks for polymeric materials.

Stille Coupling: This cross-coupling reaction utilizes organotin reagents to form carbon-carbon bonds. It is a versatile method for introducing a variety of organic fragments, including alkyl, alkenyl, and aryl groups.

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines onto the bifluorenylidene scaffold. wikipedia.orgrsc.org This functionalization is particularly useful for creating materials with specific charge-transport properties or for introducing coordinating sites for metal ions.

Sonogashira Coupling: The Sonogashira coupling reaction is used to form carbon-carbon triple bonds by reacting the tetrabromo-bifluorenylidene with terminal alkynes. wikipedia.org This allows for the introduction of alkynyl groups, which can be used to extend the conjugation length, create rigid molecular architectures, or serve as precursors for further chemical modifications.

Table 2: Potential Derivatization Reactions of this compound

| Reaction | Coupling Partner | Bond Formed | Potential Functional Groups Introduced |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OR)2 | C-C | Aryl, Heteroaryl |

| Heck | Alkene | C-C | Alkenyl |

| Stille | R-Sn(Alkyl)3 | C-C | Aryl, Alkenyl, Alkyl |

| Buchwald-Hartwig | R2NH | C-N | Amino |

| Sonogashira | Terminal Alkyne | C-C (triple bond) | Alkynyl |

Suzuki–Miyaura Cross-Coupling Reactions for Arylated Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound, this palladium-catalyzed reaction is instrumental in attaching various aryl and heteroaryl groups at the brominated positions. This functionalization is crucial for tuning the molecule's conjugation, solubility, and solid-state packing.

Research has demonstrated the successful synthesis of arylated derivatives from bay-brominated 9,9'-bifluorenylidene precursors. researchgate.net The introduction of bulky aryl substituents can induce significant twisting in the bifluorenylidene backbone, which in turn affects the material's optical and electrochemical properties. researchgate.net Furthermore, this methodology has been extended to create complex conjugated oligomers and ladder-type polymers through tandem Suzuki polymerization reactions, where the bifluorenylidene unit acts as a key monomer. researchgate.net

Below is a representative table of conditions for the Suzuki-Miyaura cross-coupling reaction.

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Ligand | PPh₃, dppf |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, often with water |

| Boron Source | Arylboronic acids or arylboronic esters |

| Temperature | 80-120 °C |

Buchwald-Hartwig Cross-Coupling Reactions for Amine Functionalization

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction allows for the introduction of primary or secondary amines onto the this compound core. The resulting arylamine derivatives are of significant interest for their potential applications as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells.

While direct literature examples for the exhaustive amination of this compound are specific, the reaction's broad substrate scope for polyhalogenated arenes makes it a highly viable strategy. wikipedia.orgrug.nl The choice of catalyst, ligand, and base is critical and depends on the steric and electronic nature of both the amine and the aryl bromide. Modern catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, have greatly expanded the reaction's applicability. organic-chemistry.org

Typical conditions for the Buchwald-Hartwig amination are summarized in the following table.

| Parameter | Typical Conditions |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, XPhos, RuPhos, P(t-Bu)₃ |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Amine Source | Primary or secondary amines, anilines |

| Temperature | 80-110 °C |

Formation of 3,3',6,6'-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-bifluorenylidene for Further Polymerization

To utilize this compound as a monomer in polymerization reactions like the Suzuki polycondensation, the bromine atoms must first be converted into boronic acid or boronic ester functionalities. The Miyaura borylation reaction is the premier method for this transformation, typically employing bis(pinacolato)diboron (B136004) (B₂pin₂) in a palladium-catalyzed process. beilstein-journals.orgresearchgate.net

This reaction converts the C-Br bonds into C-B bonds, yielding the highly valuable monomer 3,3',6,6'-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-bifluorenylidene. This tetra-boronate ester can then be reacted with various di- or polyhalogenated comonomers to construct conjugated microporous polymers and other advanced materials. researchgate.net The efficiency of the borylation is crucial for obtaining high molecular weight polymers. Mechanochemical methods (ball milling) have also been developed, offering a solvent-free and rapid alternative to traditional solution-based protocols. beilstein-journals.org

A general protocol for the Miyaura borylation is outlined below.

| Parameter | Typical Conditions |

| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂ |

| Ligand | dppf, SPhos, XPhos |

| Base | KOAc, K₃PO₄ |

| Solvent | Dioxane, Toluene, DMSO |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |

| Temperature | 80-110 °C |

Strategies for π-Extension and Annulation

Extending the π-conjugated system of the 9,9'-bifluorenylidene core is a key strategy for red-shifting its absorption and emission spectra and for enhancing its charge transport properties. One powerful approach involves a tandem reaction sequence combining Suzuki coupling and intramolecular Heck cyclization. researchgate.net

This one-pot procedure first uses Suzuki polymerization to build a conjugated polymer chain and then employs an intramolecular Heck reaction to planarize the structure, forming ladder-type polymers. researchgate.net This annulation process creates a rigid, planar ribbon-like structure, which facilitates strong intermolecular π-π stacking and improves charge carrier mobility. Bay-functionalization, as mentioned earlier, also represents a form of π-extension, directly modifying the electronic structure of the core. researchgate.net These strategies are vital for the development of new materials for applications in organic electronics.

Reaction Mechanisms and Pathways in the Synthesis of Bifluorenylidenes

Understanding the mechanisms behind the formation of the 9,9'-bifluorenylidene skeleton is essential for optimizing synthetic routes and controlling product outcomes.

Role of Carbene or Carbenoid Species in Dimerization

The central C=C double bond of 9,9'-bifluorenylidene is typically formed through the reductive coupling of two fluorenone precursors. The McMurry reaction is a classic and effective method for this transformation, utilizing low-valent titanium reagents generated in situ from reagents like TiCl₃ or TiCl₄ and a reducing agent (e.g., Zn, LiAlH₄). nih.govwikipedia.orgalfa-chemistry.com

The mechanism of the McMurry reaction is generally understood to proceed in two main stages. wikipedia.org

Pinacol Coupling: A single-electron transfer from the low-valent titanium species to the carbonyl groups of two fluorenone molecules generates ketyl radical anions. These radicals then dimerize to form a titanium-bound pinacolate (a 1,2-diolate) intermediate. nih.gov

Deoxygenation: The titanium pinacolate intermediate then undergoes deoxygenation, driven by the high oxophilicity of titanium, to form the final alkene product (9,9'-bifluorenylidene). wikipedia.org

While the involvement of free carbene species is not the universally accepted mechanism, the deoxygenation step can be considered to proceed through intermediates that have carbenoid character. Some proposed mechanisms involve the formation of a titanium-carbene complex (a Tebbe-like intermediate) which then dimerizes. Another pathway suggests the fragmentation of the pinacolate to form the alkene directly. researchgate.net Regardless of the precise intermediates, the reaction effectively achieves the dimerization of carbonyls to form the sterically hindered central double bond of the bifluorenylidene system.

Nucleophilic Attack and Fission Mechanisms in Michael Reactions

The extended π-system of 9,9'-bifluorenylidene, characterized by its electron-deficient exocyclic double bond, allows it to function as a Michael acceptor. nih.gov In a Michael reaction, a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl or a similarly activated alkene (the Michael acceptor). masterorganicchemistry.comlibretexts.org

The mechanism involves the nucleophilic attack at one of the electrophilic carbon atoms of the bifluorenylidene framework. The most likely sites for attack are the carbons of the central double bond (positions 9 and 9'). The attack of a nucleophile (Nu⁻) at the 9-position would proceed as follows:

Nucleophilic Attack: The nucleophile adds to the C9 carbon, breaking the π-bond of the central double bond. The electron pair is pushed onto the other half of the molecule, creating a carbanion that is extensively resonance-stabilized throughout the fluorenyl system. libretexts.orglibretexts.org

Protonation: The resulting carbanionic intermediate is then protonated by a proton source (e.g., solvent or a mild acid) to yield the final adduct. masterorganicchemistry.com

This reactivity opens pathways for further functionalization of the bifluorenylidene core, allowing for the attachment of a wide range of nucleophiles and the creation of new C-C, C-N, C-S, or C-O bonds directly at the central olefinic carbons. srce.hrprolynxinc.com The efficiency and regioselectivity of the attack depend on the nature of the nucleophile and the specific substitution pattern on the bifluorenylidene scaffold.

Isomerization Pathways of Bifluorenylidene Derivatives

The central carbon-carbon double bond of the 9,9'-bifluorenylidene core introduces the possibility of stereoisomerism, leading to distinct spatial arrangements of the fluorenylidene units. These derivatives can exist as (E) and (Z) isomers, though in symmetrically substituted compounds these are degenerate. The isomerization between these forms can be induced through various pathways, primarily thermal and photochemical routes. The energy barrier to isomerization is influenced by both steric and electronic factors of the substituents on the fluorene (B118485) rings.

In the ground state, bifluorenylidene derivatives adopt a twisted conformation due to steric repulsion between the two fluorenylidene moieties. The introduction of bulky substituents can further influence the degree of twisting and the relative stability of different isomers. While specific studies on the thermal and photochemical isomerization of this compound are not extensively detailed in the provided context, the behavior of analogous overcrowded alkenes and photoswitchable molecules provides a framework for understanding these potential pathways.

Key Isomerization Parameters:

| Parameter | Description |

| Torsional Angle | The dihedral angle of the central C=C bond, which is a key coordinate in the isomerization process. |

| Energy Barrier | The activation energy required to transition from one isomeric state to another. |

| Photostationary State | In photochemical isomerization, the equilibrium mixture of isomers reached under irradiation at a specific wavelength. |

Synthetic Challenges and Optimization in Preparing Highly Substituted Bifluorenylidenes

The synthesis of highly substituted bifluorenylidenes, including this compound, presents significant challenges primarily due to steric hindrance around the central double bond. The presence of multiple substituents, particularly in the bay regions (4, 4', 5, and 5' positions), can lead to low reaction yields and the formation of undesired byproducts.

One of the primary synthetic routes to bifluorenylidenes is the reductive coupling of corresponding fluorenones. However, for highly substituted derivatives, the efficiency of this dimerization can be low. Optimization of reaction conditions is crucial to overcome these steric challenges and achieve reasonable yields.

A common challenge is the steric repulsion between substituents on the two fluorenylidene units, which can disfavor the formation of the desired C=C double bond. researchgate.net To address this, various synthetic strategies have been developed. One effective method involves the conversion of fluorenones to fluorenethiones, followed by a reductive dimerization. researchgate.netbgu.ac.il This two-step process can provide better yields for sterically hindered bifluorenylidenes compared to direct reductive coupling of fluorenones. researchgate.netbgu.ac.il

Table of Synthetic Methods and Optimization Strategies:

| Method | Precursor | Reagents | Key Optimization Parameters | Challenges |

| Reductive Dimerization of Fluorenones | Substituted Fluorenone | Triethyl phosphite | High temperatures (e.g., 175 °C) are often required. oup.com | Low yields for sterically hindered substrates. oup.com |

| Thione Dimerization | Substituted Fluorenone | Lawesson's Reagent, then heat | Two-step process: conversion to thione, followed by thermal reductive dimerization in a suitable solvent like boiling benzene. bgu.ac.il | Handling of sulfur-containing reagents. |

| Suzuki-Miyaura Cross-Coupling | Brominated Bifluorenylidene | Arylboronic acids, Pd catalyst (e.g., Pd2(dba)3•CHCl3), Ligand (e.g., SPhos) | Choice of catalyst, ligand, and reaction conditions is critical for coupling bulky groups. oup.com | Limited success with electron-deficient or very bulky boronic acids. oup.com |

For instance, the synthesis of bay-functionalized 9,9'-bifluorenylidenes has been achieved through the reductive dimerization of 4,5-dibromofluorenone with triethyl phosphite. oup.com Subsequent functionalization of the bromo-derivatives can be accomplished via Suzuki-Miyaura cross-coupling to introduce various aryl groups. oup.com However, the success of these cross-coupling reactions is highly dependent on the steric and electronic nature of the incoming arylboronic acid, with electron-deficient and very bulky substrates proving to be challenging. oup.com

Structural and Conformational Analysis

X-ray Diffraction Studies of 3,3',6,6'-Tetrabromo-9,9'-bifluorenylidene and Its Derivatives

X-ray diffraction has been an indispensable tool in elucidating the solid-state structure of this compound and its analogs. These studies provide a foundational understanding of the molecule's conformation and intermolecular interactions.

| Compound Feature | Consequence |

| Bulky bromine substituents at 3,3',6,6' positions | Increased steric repulsion |

| Minimization of steric strain | Twisting of the two fluorenylidene moieties |

| Deviation from planarity | Significant dihedral angle between fluorene (B118485) planes |

The pronounced twisting of the bifluorenylidene core, driven by steric hindrance from the bromine substituents, can result in the molecule adopting a helical conformation. This induced helical chirality means that the molecule is non-superimposable on its mirror image. Consequently, this compound can exist as a racemic mixture of two enantiomers (P and M helices) in the solid state. The presence and nature of this helical chirality are a direct consequence of the steric strain imposed by the bulky bromine atoms, forcing the molecule out of a planar, achiral conformation.

Conformational Dynamics and Isomerism

The structure of this compound is not static. The molecule can exhibit dynamic behavior, including rotational isomerism, which is influenced by the nature and position of its substituents.

Due to the restricted rotation around the central C=C double bond, bifluorenylidene systems can, in principle, exhibit geometric isomerism (cis/trans). However, the dominant conformational feature in highly substituted derivatives like the tetrabromo compound is the torsional twist. In solution, it is possible for the molecule to undergo conformational changes, though the energy barrier for rotation around the central double bond is typically high. The dynamic behavior of related terfluorenyl systems, which involve single C-C bonds connecting fluorene units, is more facile, allowing for different rotational isomers (rotamers) to exist in equilibrium.

The presence of the four bulky bromine atoms in this compound has a profound impact on the molecule's geometry. The steric repulsion not only forces a significant twist around the central alkene bond but can also lead to an elongation of this bond compared to an unsubstituted bifluorenylidene. This bond lengthening is a mechanism to alleviate the steric strain. The degree of both the molecular twist and the bond elongation is directly related to the size and position of the substituents. Therefore, the tetrabromination at the 3,3',6,6' positions is expected to induce a highly twisted and structurally distorted bifluorenylidene core.

Advanced Spectroscopic and Photophysical Investigations

Advanced Photophysical Characterization Techniques

The photophysics of the parent 9,9'-bifluorenylidene (B1360246) compound are characterized by extremely rapid relaxation events. nih.govrug.nl Upon photoexcitation, the molecule exhibits an ultrafast fluorescence decay with a lifetime of less than 100 femtoseconds (fs). nih.govsemanticscholar.org This rapid depopulation of the initially excited state is largely independent of solvent viscosity, suggesting that the primary relaxation pathway does not involve large-scale structural changes or twisting motions that would be hindered by the solvent. nih.govrug.nl

The relaxation proceeds through a multi-step process:

Ultrafast Decay: The initially populated bright singlet excited state (S₁) decays in under 100 fs to a dark state. nih.gov

Dark State Population: This transient dark state, characterized by distinct vibrational and electronic spectra, acts as an intermediate. It subsequently decays with a time constant of approximately 6 picoseconds (ps). nih.govresearchgate.net

Hot Ground State Formation: The decay of the dark state populates a vibrationally "hot" ground state (S₀*). nih.gov

Thermal Relaxation: This hot ground state cools to the initial, thermally relaxed ground state (S₀) with a time constant of about 20 ps. nih.govresearchgate.net

For 3,3',6,6'-Tetrabromo-9,9'-bifluorenylidene, the presence of four heavy bromine atoms is expected to significantly influence these dynamics. The heavy-atom effect typically enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from singlet to triplet states. This could introduce an additional, competing relaxation pathway from the S₁ state to the triplet manifold (Tₙ), potentially shortening the already ultrafast S₁ lifetime and altering the quantum yields of the subsequent relaxation steps.

Table 1: Excited State Relaxation Dynamics of 9,9'-Bifluorenylidene

| Process | Description | Time Constant |

|---|---|---|

| S₁ → Dark State | Initial decay of the fluorescent state | < 100 fs |

| Dark State → S₀ | Decay of the intermediate dark state | ~6 ps |

| S₀ → S₀ | Vibrational cooling to the ground state | ~20 ps |

Singlet fission (SF) is a process where a singlet exciton (B1674681) converts into two triplet excitons (S₁ → T₁ + T₁), a phenomenon of great interest for enhancing photovoltaic device efficiency. rsc.org Bifluorenylidene derivatives are considered promising candidates for SF due to their unique structural properties. researchgate.netrsc.org Steric repulsion between hydrogen atoms at the 1,8- and 1',8'-positions forces the two fluorene (B118485) planes to twist relative to each other by about 31°. researchgate.netrsc.org

This deviation from planarity is crucial, as density functional theory (DFT) calculations suggest it lowers the energy of the lowest triplet state (T₁) to approximately half that of the lowest singlet excited state (S₁). researchgate.netrsc.org This fulfills the energetic prerequisite for efficient singlet fission, which is E(S₁) ≥ 2E(T₁). The negative dependence of photocurrent on an applied magnetic field in devices using BFN derivatives further suggests that triplet excitons contribute to the charge generation, which is consistent with the occurrence of singlet fission. rsc.org While specific studies on this compound are limited, the core twisted structure remains, suggesting the potential for SF. The electronic perturbations from the bromine atoms would modulate the S₁ and T₁ energy levels, requiring specific measurements to confirm if the SF energy condition is met or enhanced in this derivative.

The detection and characterization of the short-lived intermediates in the relaxation pathway of bifluorenylidenes rely on ultrafast spectroscopic techniques. nih.gov Femtosecond transient absorption (TA) spectroscopy is a powerful tool for this purpose. nih.govnih.gov In a typical TA experiment, a "pump" laser pulse excites the molecule, and a time-delayed "probe" pulse measures the change in absorption of the sample.

By varying the delay between the pump and probe pulses, the evolution of transient species can be mapped out in real-time. For 9,9'-bifluorenylidene, transient IR and fluorescence up-conversion methods have been combined to build a comprehensive picture of its photokinetics. nih.gov These techniques allow for the identification of excited-state absorption, stimulated emission, and ground-state bleaching signals, which correspond to the formation and decay of the S₁, dark intermediate, and hot ground states, respectively. nih.govresearchgate.net Such methods would be essential to resolve the specific lifetimes and spectral signatures of the transient species involved in the relaxation of this compound and to quantify the rate of intersystem crossing.

Spectroscopic Signatures of Electronic Structure Modulation

In contrast, the bromine atoms in this compound are located on the molecular backbone, away from the most sterically hindered regions. Therefore, their influence is primarily electronic rather than steric. These substituents act as electron-withdrawing groups, which are expected to lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of the frontier orbital energies directly impacts the molecule's absorption and emission spectra and its redox potentials.

The electronic absorption and emission spectra of bifluorenylidene derivatives are strongly correlated with their molecular structure. dntb.gov.ua For the parent BFN, the main absorption is in the visible region. The electronic properties can be tuned by chemical modification. dntb.gov.ua

The introduction of the four electron-withdrawing bromine atoms at the 3,3',6,6'-positions in this compound is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent compound. This shift arises from the lowering of the LUMO energy level, which reduces the HOMO-LUMO energy gap. Furthermore, the heavy-atom effect of bromine is likely to decrease the fluorescence quantum yield by promoting non-radiative decay through intersystem crossing to the triplet state. A systematic comparison of substituted derivatives allows for the establishment of clear structure-property relationships, which are vital for designing molecules with tailored optical properties for applications in organic electronics. dntb.gov.ua

Table 2: Comparison of General Substitution Effects on 9,9'-Bifluorenylidene Properties

| Substitution Position | Primary Effect | Expected Impact on Structure | Expected Impact on Spectra |

|---|---|---|---|

| Bay-Region (e.g., 4,5-) | Steric Hindrance | Increased twisting of central double bond | Shift in absorption/emission due to altered conjugation |

| Backbone (e.g., 3,6-) | Electronic Perturbation | Minimal change to twist angle | Shift in absorption/emission due to modified HOMO/LUMO levels |

Influence of π-Conjugation Length on Photophysical Properties

The length of the π-conjugated system is a critical determinant of the photophysical properties of organic chromophores, including derivatives of 9,9'-bifluorenylidene. Extending the conjugation length, typically by adding more conjugated units to the molecular backbone, systematically alters the electronic structure, which in turn influences the absorption and emission characteristics of the molecule.

Detailed research into fluorene-based oligomers demonstrates that as the number of fluorene units in the chain increases, a progressive red-shift (bathochromic shift) is observed in both the absorption and emission spectra. hkbu.edu.hknih.gov This phenomenon is attributed to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). With a longer conjugated path, the π-electrons are more delocalized, which raises the energy of the HOMO and lowers the energy of the LUMO, thus reducing the energy required for electronic excitation.

This trend, however, is not infinite. As the oligomer chain extends, the bathochromic shift becomes progressively smaller, eventually reaching a saturation limit. hkbu.edu.hknih.gov Beyond this "effective conjugation length," the addition of further monomer units does not significantly alter the absorption or emission maxima. This saturation occurs because the electron delocalization reaches a practical limit, and the terminal units of a very long chain have a negligible effect on the central electronic structure. For highly fluorescent and extended oligofluorenes, a saturation limit for the absorption and emission maxima is typically reached. hkbu.edu.hknih.gov

Table 1: Representative data illustrating the effect of π-conjugation length on the photophysical properties of oligofluorenes. The values are typical and serve to demonstrate the trend of bathochromic shifts and changes in quantum yield with an increasing number of monomer units. Actual values for specific derivatives may vary.

In addition to spectral shifts, the fluorescence quantum yield (ΦF) is also influenced by the conjugation length. Often, an increase in chain length up to the effective conjugation length leads to a higher quantum yield. This is because the extended, more rigid conjugated system can reduce non-radiative decay pathways, such as those involving molecular vibrations and rotations, thereby increasing the probability of radiative decay (fluorescence).

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontiers in molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity, kinetic stability, and optoelectronic properties of a molecule. nih.govresearchgate.net A smaller gap generally corresponds to a molecule that is more easily excitable and more chemically reactive. nih.gov

For 9,9'-bifluorenylidene (B1360246) derivatives, the HOMO and LUMO levels can be precisely calculated using DFT methods. nih.govscispace.com The introduction of four electron-withdrawing bromine atoms at the 3,3',6,6' positions is expected to have a significant impact. Bromine's inductive effect would likely stabilize both the HOMO and LUMO energy levels, lowering them relative to the unsubstituted parent compound. This stabilization could lead to a modulation of the HOMO-LUMO gap, which is a key factor in tuning the material for applications in organic electronics. While specific values for 3,3',6,6'-Tetrabromo-9,9'-bifluorenylidene are not available, related studies on other derivatives provide a comparative context.

Table 1: Predicted HOMO-LUMO Energy Levels and Gaps for a Generic Bifluorenylidene Derivative (Illustrative) This table is for illustrative purposes, showing typical data obtained from DFT calculations for bifluorenylidene derivatives, as specific data for the target compound is unavailable.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Reference Bifluorenylidene Derivative | -6.057 | -2.849 | 3.208 |

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excited-state properties of molecules, including vertical excitation energies and absorption spectra. chemrxiv.orgnih.govgithub.io For molecules like this compound, TD-DFT can predict the energies of the lowest singlet (S1) and triplet (T1) excited states. The relationship between these energy levels is critical for applications in areas like organic photovoltaics and photochemistry. researchgate.net

Studies on the parent 9,9'-bifluorenylidene have combined experimental measurements with quantum chemical calculations to characterize its excited state properties and photokinetics. researchgate.netrug.nl These investigations reveal an ultrafast fluorescence decay, populating a dark state which then decays to a hot ground state. researchgate.netrug.nl The introduction of heavy bromine atoms in this compound would be expected to enhance intersystem crossing (the transition between singlet and triplet states) due to the heavy-atom effect, potentially altering the excited-state lifetimes and decay pathways.

The 9,9'-bifluorenylidene core is known to be sterically hindered, leading to a twisted conformation rather than a planar one. The two fluorene (B118485) moieties are twisted with respect to each other around the central C=C double bond due to steric repulsion between the hydrogen atoms at the 1, 8, 1', and 8' positions. researchgate.net DFT calculations on the unsubstituted 9,9'-bifluorenylidene suggest this twist angle is approximately 31°. researchgate.net

The addition of bulky bromine atoms at the 3,3',6,6' positions would introduce further steric strain. DFT geometry optimization would be the ideal method to predict the precise dihedral angle in this compound. This structural twisting has profound effects on the electronic properties, as it can disrupt π-conjugation across the molecule, which in turn influences the HOMO-LUMO gap and the energies of the excited states. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations could provide insights into the conformational flexibility of this compound in different environments (e.g., in solution or in the solid state).

Furthermore, MD is a powerful tool for investigating self-assembly processes. For related organic molecules, simulations have been used to understand how intermolecular interactions drive the formation of ordered nanostructures. For this compound, MD could predict how individual molecules might pack in a crystal lattice or aggregate in solution, which is crucial for understanding the properties of thin films used in electronic devices.

Quantum Chemical Analysis of Reaction Mechanisms and Intermediates

Quantum chemical methods are invaluable for elucidating the mechanisms of chemical reactions, allowing for the study of transition states and reaction intermediates that may be difficult to observe experimentally. unito.it For the synthesis of 9,9'-bifluorenylidene derivatives, which can involve complex multi-step reactions, these calculations can help optimize reaction conditions and understand byproduct formation. acs.org For instance, the formation of bifluorenylidene from 9-bromo-9,9'-bifluorenyl has been studied to understand the elimination reaction mechanism. nih.gov Similar computational analyses could be applied to map out the energy landscape of synthetic routes to this compound and to investigate the stability of potential reaction intermediates.

Theoretical Prediction of Chirality and Optical Activity

The twisted structure of 9,9'-bifluorenylidene derivatives can lead to axial chirality if the substitution pattern is appropriate. Although this compound itself is achiral due to its C2h symmetry, derivatives with different substitution patterns can be chiral. mdpi.com

Theoretical methods can predict chiroptical properties such as optical rotatory dispersion and circular dichroism. yale.eduresearchgate.net These calculations are essential for assigning the absolute configuration of chiral molecules and understanding the relationship between molecular structure and optical activity. yale.edunih.gov For hypothetical chiral derivatives of this compound, computational tools could predict their optical activity, aiding in the design of materials for applications in chiral electronics and sensing. rsc.org

Applications in Advanced Materials Academic Research Focus

Conjugated Microporous Polymers (CMPs) and Covalent Organic Frameworks (COFs)

The ability to functionalize the 3,3',6,6'-Tetrabromo-9,9'-bifluorenylidene molecule makes it an excellent candidate for constructing highly ordered and porous polymeric networks. These materials, including Conjugated Microporous Polymers (CMPs) and Covalent Organic Frameworks (COFs), are of great interest due to their high surface area, tunable porosity, and inherent chemical stability, which are advantageous for applications in storage, separation, and catalysis.

Conjugated Microporous Polymers (CMPs) are a class of porous organic polymers characterized by extended π-conjugation throughout their network. The tetrabromo derivative of 9,9'-bifluorenylidene (B1360246) is a valuable monomer for synthesizing CMPs, typically through metal-catalyzed cross-coupling reactions like Suzuki or Yamamoto polymerizations. These reactions utilize the carbon-bromine bonds as reactive handles to link the bifluorenylidene core with other aromatic units, thereby constructing a rigid, three-dimensional, and porous architecture. The incorporation of the bifluorenylidene unit imparts desirable electronic properties and thermal stability to the resulting CMPs.

The design of CMPs can be tailored to include redox-active moieties, which are functional groups capable of undergoing reversible oxidation and reduction processes. This feature is particularly crucial for energy storage applications, such as in supercapacitors and batteries. rsc.orgresearchgate.net While direct synthesis of redox-active CMPs from this compound is an area of ongoing research, the general strategy involves co-polymerizing it with other monomers that contain redox-active units (e.g., viologens, quinones, or triazine structures). rsc.orgresearchgate.net The bifluorenylidene framework provides the stable, high-surface-area support, while the integrated redox sites offer the capacity for charge storage. The synthesis of such materials often involves a one-pot polycondensation reaction, leading to the formation of a polymeric network that facilitates efficient charge transport and interaction with electrolytes. researchgate.netnih.gov

A defining characteristic of CMPs is their permanent porosity. The specific surface area and the distribution of pore sizes are critical parameters that dictate their performance in applications like gas sorption and catalysis. github.io These properties are influenced by the geometry of the building blocks and the conditions of the polymerization reaction. For bifluorenylidene-based polymers, the rigid and bulky nature of the core unit helps to prevent the polymer network from collapsing, thus ensuring permanent microporosity. Researchers utilize techniques such as nitrogen or argon physisorption at low temperatures to determine the Brunauer-Emmett-Teller (BET) surface area and to analyze the pore size distribution. rsc.orguq.edu.au Bifluorenylidene-based networks can achieve high surface areas, which is essential for providing a large interface for electrochemical reactions or physical adsorption.

Covalent Organic Frameworks (COFs) are a subclass of porous polymers distinguished by their crystalline nature, where organic building blocks are connected through strong covalent bonds in a highly ordered, periodic manner. nih.gov Bifluorenylidene-based building blocks have been successfully employed to construct COFs with exceptional properties.

In one study, bifluorenylidene-based COFs were synthesized through one-pot polycondensation reactions. rsc.org These COFs demonstrated excellent crystallinity, high thermal stability, and large specific surface areas. The materials proved to be outstanding adsorbents for the dye rhodamine B in water, with a maximum adsorption capacity reaching 2127 mg g⁻¹, a value that surpasses many other porous materials. rsc.org Furthermore, these COFs were applied as electrodes for supercapacitors, where they exhibited high stability over 2000 cycles, indicating their potential for high-performance energy storage. rsc.orgrsc.orgresearchgate.net The combination of a porous structure and an electronically active framework makes these COFs promising for applications in both environmental remediation and energy technologies. researchgate.net

| COF Material | Specific Surface Area (BET) | Maximum Rhodamine B Adsorption Capacity | Key Application |

|---|---|---|---|

| BFTB–PyTA | High | 2127 mg g⁻¹ | Dye Adsorption, Energy Storage |

| BFTB–BFTB | High | Not specified | Dye Adsorption, Energy Storage |

| BFTB–BCTA | High | Not specified | Dye Adsorption, Energy Storage |

Organic Electronics and Optoelectronic Devices

The 9,9'-bifluorenylidene core is an electron-deficient system, making its derivatives suitable for use in organic electronic devices that require efficient transport of charge carriers (electrons and holes). By chemically modifying the core, researchers can fine-tune the electronic energy levels (HOMO and LUMO) to meet the specific requirements of different devices.

In the realm of organic photovoltaics (solar cells), there is a significant effort to develop non-fullerene electron acceptors. Bifluorenylidene derivatives have emerged as a promising class of materials for this purpose. researchgate.net By attaching strong electron-withdrawing groups to the bifluorenylidene core, scientists have synthesized molecules that function as effective electron acceptors. rsc.orgresearchgate.net These materials exhibit broad absorption spectra and appropriate energy levels to facilitate efficient charge transfer from a donor material. rsc.org Solar cells fabricated using these bifluorenylidene-based acceptors have achieved notable power conversion efficiencies (PCEs). For instance, a device using the derivative BF-TDCI₄ as the acceptor reached a PCE of 4.35%. rsc.org

Conversely, the bifluorenylidene structure can also be modified to create efficient hole-transporting materials (HTMs), which are essential components in perovskite solar cells. researchgate.net HTMs are responsible for extracting positive charge carriers (holes) from the perovskite absorber layer and transporting them to the electrode. nih.gov A newly designed unsymmetrical bifluorenylidene–fluorene (B118485) based HTM, named sp-35, demonstrated high hole mobility and led to a perovskite solar cell with a PCE of 21.59%, which was superior to the device using the standard spiro-OMeTAD material. rsc.org Other fluorenylidene-based HTMs have also shown high efficiencies, with one doped device reaching a PCE of 22.83%, alongside improved long-term stability. nih.govacs.org These findings underscore the versatility of the bifluorenylidene scaffold in creating high-performance materials for next-generation solar energy conversion. researchgate.net

| Derivative Name | Role | Device Type | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|---|

| A2 (cyanopyridinone-capped) | Electron Acceptor | Organic Solar Cell | 2.94% | rsc.org |

| BF-TDCI₄ | Electron Acceptor | Organic Solar Cell | 4.35% | rsc.org |

| Ethyl-substituted derivative | Hole Transport Material | Perovskite Solar Cell | 7.33% | researchgate.net |

| sp-35 | Hole Transport Material | Perovskite Solar Cell | 21.59% | rsc.org |

| V1387 | Hole Transport Material | Perovskite Solar Cell | 22.83% | nih.gov |

Singlet Fission in Organic Photovoltaic (OPV) Devices

Singlet fission is a process in organic materials where a singlet exciton (B1674681) (a bound electron-hole pair) converts into two triplet excitons. mit.eduoregonstate.edu This phenomenon has the potential to significantly enhance the efficiency of organic photovoltaic (OPV) devices by doubling the number of charge carriers generated from a single high-energy photon, thereby reducing thermalization losses. mit.eduresearchgate.net The use of singlet fission could potentially allow the theoretical power conversion efficiency of single-junction solar cells to surpass the Shockley-Queisser limit. researchgate.net

Academic research has explored various organic materials for their singlet fission capabilities. While materials like pentacene (B32325) and tetracene are commonly studied, the focus extends to designing novel non-fullerene acceptors for OPVs that can effectively utilize the multiplied excitons. mit.eduresearchgate.net The core principle involves pairing a singlet fission material with an acceptor that can efficiently dissociate the generated triplet excitons into free charge carriers. mit.edu

In this context, 9,9'-bifluorenylidene and its derivatives are being investigated as potential components in OPV devices. The unique electronic structure of the bifluorenylidene core makes it an effective electron acceptor. nih.gov Theoretical studies on bifluorenylidene-based acceptor materials aim to optimize their properties for better performance in organic solar cells. rsc.org While direct evidence of singlet fission in this compound itself is not extensively detailed in the provided research, its role as a functional unit in advanced OPV architectures is of significant interest. The design of such devices may incorporate singlet fission layers adjacent to acceptor materials like bifluorenylidene derivatives to harness the benefits of carrier multiplication. mit.edunih.gov The successful implementation of this process requires precise energy level alignment between the singlet fission material and the acceptor to facilitate the dissociation of triplet excitons. researchgate.net

Molecular Design for Tunable Electronic and Optoelectronic Properties

The 9,9'-bifluorenylidene core serves as a robust electron-accepting unit, making it a valuable building block for designing advanced organic materials. nih.gov Its structure, composed of two fluorene units linked by an exocyclic double bond, provides excellent photophysical stability and electron-accepting capabilities. nih.gov Researchers can systematically tune the electronic and optoelectronic properties of bifluorenylidene-based molecules by strategically modifying their molecular structure, often following a Donor-π-Acceptor (D-π-A) framework. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have become instrumental in predicting the properties of newly designed molecules. rsc.org These studies allow for the systematic screening of different molecular conformations and donor-acceptor combinations to optimize parameters like energy levels (HOMO/LUMO), absorption spectra, and charge transfer efficiency before undertaking complex synthesis. nih.govrsc.org For instance, theoretical analysis of D-π-A chromophores based on bifluorenylidene has shown that the selection of specific donor units can significantly enhance nonlinear optical (NLO) responses. nih.gov The twisted structure inherent to many 9,9'-bifluorenylidene derivatives also imparts good solution processability, a crucial feature for device fabrication. rsc.org

| Molecular Design Strategy | Targeted Property | Effect | Reference |

|---|---|---|---|

| Varying donor group strength in a D-π-A framework | Nonlinear Optical (NLO) Response | Stronger donors enhance intramolecular charge transfer, leading to higher hyperpolarizability values. | nih.gov |

| Modifying molecular conformation and steric configuration | Photovoltaic Performance (e.g., VOC) | Linear molecular structures can lead to higher open-circuit voltage (VOC) and better exciton dissociation. | rsc.org |

| Extending the π-conjugated linker | Absorption Spectrum | Longer conjugation typically results in a red-shift of the absorption maximum, allowing for broader light harvesting. | nih.gov |

| Introducing bulky side groups | Solution Processability & Intermolecular Interactions | Bulky groups can disrupt close packing, improving solubility and modifying solid-state morphology. | nih.govrsc.org |

Molecular Switches and Logic Gates

Molecular logic gates are molecules designed to perform logical operations analogous to electronic logic gates. nih.gov These systems operate by responding to specific inputs, such as light, ions, or other chemical species, and producing a measurable output, often a change in fluorescence or absorption. um.edu.mtnih.gov The development of logic at the molecular level is a key area of research in nanotechnology and molecular computing. nih.gov

Photochromic compounds, which can reversibly switch between two isomers with distinct properties upon light irradiation, are excellent candidates for building molecular switches and logic gates. nih.govmagtech.com.cn Dithienylethene derivatives, for example, are well-known for their thermal stability and fatigue resistance in photo-switching applications. magtech.com.cn

While this compound is not primarily cited as a molecular switch, its structural features are relevant to the design principles of such systems. The central carbon-carbon double bond of the 9,9'-bifluorenylidene core allows for potential E/Z isomerization, a process that can be exploited for switching functions. By functionalizing the bifluorenylidene scaffold, it may be possible to create derivatives where light or other stimuli can trigger a change in molecular geometry, leading to a corresponding change in optical or electronic properties. This would enable the molecule to function as a binary switch (State 0 / State 1). By integrating multiple photochromic units or responsive sites within a single molecule, more complex logic operations, such as AND, OR, and XOR, can be achieved. nih.gov

Self-Assembly of Bifluorenylidene Derivatives in Solution and Solid State

Self-assembly is the spontaneous organization of molecules into ordered structures, governed by noncovalent intermolecular interactions. nih.gov This process is fundamental to creating complex nanostructures and functional materials from molecular building blocks. nih.gov

Derivatives of 9,9'-bifluorenylidene exhibit distinct self-assembly behavior largely dictated by their unique three-dimensional structure. Unlike planar aromatic molecules that tend to stack closely, the bifluorenylidene core has a significantly twisted conformation. rsc.org This steric hindrance between the two fluorenyl halves prevents strong, co-facial π-π stacking.

As a result, many bifluorenylidene derivatives, including those functionalized with large peripheral groups like perylenediimide (PDI), exhibit relatively weak intermolecular interactions in both solution and the solid state. rsc.org This characteristic has important implications for materials processing. The reduced tendency to aggregate can lead to good solubility and solution processability, which are advantageous for fabricating thin films for electronic devices. rsc.org The specific nature of the self-assembled structures, whether in solution or as a solid film, can be controlled by modifying the peripheral functional groups attached to the bifluorenylidene core.

Supramolecular Assembly and Intermolecular Interactions

Supramolecular assembly refers to the formation of well-defined, complex structures through specific and directional noncovalent interactions. nih.govunc.edu Key interactions that drive this assembly include hydrogen bonding, van der Waals forces, and π-π interactions.

In the case of this compound and its derivatives, the dominant intermolecular forces are shaped by its twisted molecular geometry. The primary interaction between aromatic systems is π-π stacking, which is most effective for planar molecules. However, the inherent twist in the 9,9'-bifluorenylidene backbone significantly weakens this type of interaction. rsc.org

This structural feature contrasts with other organic semiconductors that are designed to promote strong π-π stacking for efficient charge transport. While strong interactions are beneficial for charge mobility, they can also lead to issues like low solubility and uncontrolled aggregation. The weaker intermolecular interactions of bifluorenylidene derivatives provide a different approach to materials design, where solution processability is enhanced. rsc.org The introduction of specific functional groups, such as the bromine atoms in this compound, can introduce other subtle interactions, like halogen bonding, which could potentially be exploited to guide the formation of specific supramolecular architectures. nih.gov

| Molecular System | Dominant Geometry | Primary Intermolecular Interaction | Resulting Assembly Behavior | Reference |

|---|---|---|---|---|

| Planar Aromatic Molecules (e.g., Perylene) | Planar | Strong π-π Stacking | Forms ordered aggregates and stacks (e.g., H- or J-aggregates). Often has lower solubility. | nih.gov |

| 9,9'-Bifluorenylidene Derivatives | Twisted | Weak π-π Interactions | Reduced aggregation, leading to good solution processability and weak intermolecular electronic coupling in the solid state. | rsc.org |

Future Research Directions and Unresolved Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The primary known synthetic route to 3,3',6,6'-Tetrabromo-9,9'-bifluorenylidene involves the dimerization of 3,6-dibromo-9H-fluoren-9-one, often facilitated by reagents like Lawesson's reagent. While this method provides access to the target molecule, significant opportunities exist for the development of novel synthetic strategies with improved efficiency and selectivity.

Future research should focus on exploring alternative coupling and dimerization reactions that offer higher yields, milder reaction conditions, and reduced formation of byproducts. Investigating modern catalytic systems, such as palladium- or copper-catalyzed cross-coupling reactions, could provide more direct and efficient pathways to the bifluorenylidene core. Furthermore, the development of synthetic methods that allow for the selective introduction of bromine atoms at the 3,3',6, and 6' positions of a pre-formed 9,9'-bifluorenylidene (B1360246) scaffold would offer greater control over the final molecular structure and open avenues for the synthesis of asymmetrically substituted derivatives.

A key challenge lies in overcoming the steric hindrance associated with the crowded central double bond, which can impede efficient bond formation. The exploration of microwave-assisted synthesis or flow chemistry could offer solutions by providing rapid and uniform heating, potentially leading to shorter reaction times and improved yields.

Exploration of New Functionalization Strategies for Targeted Academic Applications

The four bromine atoms on the this compound backbone are prime handles for post-synthetic functionalization, allowing for the tailoring of its electronic and physical properties. To date, its primary application has been as a monomer in the synthesis of conjugated microporous polymers. However, the potential for this molecule extends far beyond this single application.

Future research should explore a diverse range of functionalization strategies to access novel materials with tailored properties for specific academic applications. For instance, the introduction of strong electron-donating or -accepting groups through cross-coupling reactions could be used to modulate the compound's HOMO/LUMO energy levels, leading to new materials for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The attachment of chiral moieties could induce chiroptical properties, making the resulting compounds interesting candidates for applications in circularly polarized luminescence and asymmetric catalysis. Furthermore, the incorporation of responsive functional groups could lead to the development of new sensors and molecular switches.

Deeper Understanding of Structure-Property Relationships through Advanced Characterization and Computational Methods

A comprehensive understanding of the relationship between the molecular structure of this compound and its resulting properties is crucial for its rational design and application. While general knowledge of bifluorenylidene systems exists, detailed experimental and theoretical data for this specific tetrabrominated derivative are scarce.

Future research should employ a combination of advanced characterization techniques and computational modeling to elucidate these structure-property relationships. Single-crystal X-ray diffraction studies would provide invaluable information on the molecule's solid-state packing and the degree of twisting around the central double bond, which significantly influences its electronic properties. Advanced spectroscopic techniques, such as ultrafast transient absorption spectroscopy, could be used to probe the dynamics of its excited states.

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be instrumental in predicting and understanding the electronic structure, absorption and emission spectra, and nonlinear optical properties of the molecule and its derivatives. nih.gov Such studies can guide the synthetic efforts towards molecules with optimized properties for specific applications.

| Parameter | Predicted Trend with Functionalization | Potential Application |

| HOMO/LUMO Gap | Tunable by electron-donating/withdrawing groups | Organic Electronics |

| Twist Angle | Influenced by steric bulk of substituents | Molecular Switches |

| Chiroptical Response | Induced by chiral substituents | Circularly Polarized Luminescence |

Integration of this compound into Hybrid Organic-Inorganic Systems

The creation of hybrid organic-inorganic materials offers a promising avenue for combining the desirable properties of both material classes, such as the processability and tunable electronic properties of organic molecules with the stability and high charge carrier mobility of inorganic materials. The bromine atoms of this compound provide reactive sites for anchoring the molecule to inorganic surfaces or nanoparticles.

Future research should focus on the development of methods to integrate this compound into various hybrid systems. For example, it could be grafted onto the surface of semiconductor quantum dots to create novel light-harvesting or light-emitting materials. Its incorporation as a structural component in metal-organic frameworks (MOFs) or perovskites could lead to new materials with interesting photophysical or catalytic properties.

A key challenge will be to achieve a controlled and stable interface between the organic and inorganic components to ensure efficient electronic communication and energy or charge transfer.

Investigation of Advanced Photophysical Phenomena, such as Multi-photon Absorption and Upconversion

The extended π-conjugated system of this compound suggests that it may possess interesting nonlinear optical (NLO) properties, such as two-photon absorption (TPA). Fluorene (B118485) and bifluorenylidene derivatives are known to exhibit significant TPA cross-sections, making them attractive for applications in bio-imaging, photodynamic therapy, and 3D microfabrication. ucf.edursc.orgucf.edu

Future research should be directed towards a thorough investigation of the NLO properties of this specific tetrabromo-substituted derivative. This would involve measuring its TPA spectrum and cross-section using techniques like Z-scan. Furthermore, the potential for this molecule to participate in triplet-triplet annihilation upconversion processes should be explored. This phenomenon, where two low-energy photons are converted into one higher-energy photon, has applications in solar energy conversion and bio-imaging.

The heavy bromine atoms in the structure could potentially enhance intersystem crossing, which is a key step in many upconversion processes. Understanding how the number and position of the bromine atoms influence these photophysical phenomena will be a critical area of investigation.

Scalability of Synthetic Procedures for Research Applications

For any promising new material to be widely adopted in research and development, its synthesis must be scalable to produce sufficient quantities for thorough investigation. The current laboratory-scale synthesis of this compound needs to be evaluated and optimized for scalability.

Future research efforts should focus on developing robust and scalable synthetic protocols. This may involve moving from traditional batch processes to continuous flow synthesis, which can offer better control over reaction parameters, improved safety, and easier scale-up. rsc.org The optimization of catalyst loading, reaction times, and purification methods will be crucial for developing a cost-effective and efficient large-scale synthesis.

Collaboration between synthetic chemists and chemical engineers will be essential to address the challenges associated with scaling up the production of this and other functional organic materials, thereby facilitating their broader exploration and application in academic and industrial research.

Q & A

Q. Basic Research Focus

- HPLC : Purity validation (>98%) with C18 columns and acetonitrile/water gradients ( ).

- NMR : ¹H/¹³C NMR (CDCl₃) identifies bromine-induced deshielding (δ 7.2–7.8 ppm for aromatic protons) ( ).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks at m/z 643.998 ([M]⁺) ( ).

Advanced Consideration

Single-crystal X-ray diffraction ( ) resolves enantiomeric packing modes, while TOF-SIMS in maps bromine distribution in thin films. Solid-state ⁷⁹Br NMR ( ) quantifies crystallographic disorder in polycrystalline samples.

What are the unresolved challenges in utilizing this compound for advanced materials design?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.